methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description
Methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
Huber and Seebach (1987) detailed the synthesis of tetrahydroisoquinolines, specifically highlighting the stereochemistry involved in the synthesis of alkaloids like (+)-corlumine. This process involves the diastereoselective alkylation of phenylalanine-derived precursors, demonstrating the importance of the compound in stereoselective synthetic chemistry and its potential applications in producing pharmacologically active natural products (Huber & Seebach, 1987).
Organic Synthesis Methodologies
A study by Mikhailovskii et al. (2020) explored the Ritter reaction for synthesizing N-benzylidene- and N-alkylidene(3,3-dialkyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetohydrazides. This approach highlights a method for β-C-carbamoylation of the enamine moiety, showcasing another facet of the compound's relevance in synthetic organic chemistry (Mikhailovskii et al., 2020).
Novel Synthetic Approaches
Hiebl et al. (1999) described a new synthesis method for methyl isoquinoline-3-carboxylates starting from aromatic 1,2-dialdehydes. The study highlights the utility of the compound in developing novel synthetic routes for isoquinolines, which are crucial frameworks in many biologically active molecules (Hiebl et al., 1999).
Chemical Reaction Analysis
Akhmedov et al. (2004) conducted dynamic NMR and ab initio studies on derivatives of octahydrofuro[3,4‐f]isoquinoline‐7(1H)‐carboxylate and tetrahydro‐2,5,6(1H)‐isoquinolinetricarboxylate. Their work provides insights into the chemical behavior of these compounds, particularly in terms of rotational conformers and barrier to interconversion of rotamers, contributing to a deeper understanding of their chemical properties and reactivity (Akhmedov et al., 2004).
properties
IUPAC Name |
methyl 1-[(2-carbamoylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-26-19(25)22-11-10-12-6-2-3-7-13(12)16(22)18(24)21-15-9-5-4-8-14(15)17(20)23/h2-9,16H,10-11H2,1H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBONWDSISMNSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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